molecular formula C10H14ClNO B2446978 (2S)-1-(benzylamino)-3-chloropropan-2-ol CAS No. 198755-87-2

(2S)-1-(benzylamino)-3-chloropropan-2-ol

Cat. No. B2446978
CAS RN: 198755-87-2
M. Wt: 199.68
InChI Key: XNPBVLLNKJHQAO-SNVBAGLBSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2S)-1-(Benzylamino)-3-chloropropan-2-ol” can be found in various chemical databases . Unfortunately, the specific details of the molecular structure analysis are not available in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving “(2S)-1-(benzylamino)-3-chloropropan-2-ol” are not available, there are general models for predicting enzyme functions based on enzymatic reactions . These models could potentially be applied to “(2S)-1-(benzylamino)-3-chloropropan-2-ol”.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-1-(benzylamino)-3-chloropropan-2-ol” are not specified in the search results. For similar compounds, these properties can be determined through various analytical techniques .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of β-Blocker Precursors : A study by Nunno et al. (2000) outlines methods for preparing 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor to various molecules, including β-aminoalcohols and potential β-blocker drugs, through asymmetric reduction and kinetic resolution techniques (Nunno et al., 2000).
  • Inhibition of ICAM-1 : Gupta et al. (2011) achieved regio- and enantioselective synthesis of (S)-(+)-3-arylamino-1-chloropropan-2-ols and found their inhibitory activity against TNF-α induced expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial for modulating inflammation (Gupta et al., 2011).

Chemical Properties and Analysis

  • Molecular Structure Analysis : Research by Goldstein et al. (2006) on the microwave Fourier transform spectrum of chloropropanols, including 1-chloropropan-2-ol, revealed insights into their conformational isomers and intramolecular hydrogen bonds (Goldstein et al., 2006).
  • Copper(II) Complex Formation : Chattopadhyay et al. (2006) described the formation of an unusual copper(II) complex involving a potentially tridentate ligand, offering insights into complex ligand-metal interactions and coordination chemistry (Chattopadhyay et al., 2006).

Biochemical and Biological Studies

  • Antimicrobial Activity : Prasad et al. (2008) synthesized a series of 3-arylamino-1-chloropropan-2-ols and evaluated their antifungal and antibacterial activities, finding significant inhibition against various pathogenic strains (Prasad et al., 2008).
  • Volumetric and Thermodynamic Properties : Kishore and Marathe (2000) investigated the volumetric properties and surface tension of aqueous 3-chloropropan-1-ol, correlating their effects on protein stability, which is crucial for understanding protein interactions in biological systems (Kishore & Marathe, 2000).

Pharmaceutical and Synthetic Applications

  • Synthesis of HIV Protease Inhibitor Intermediates : Ikunaka et al. (2002) developed a practical enantioselective synthesis of a central intermediate of nelfinavir, an HIV protease inhibitor, starting from sodium erythorbate (Ikunaka et al., 2002).
  • Positive Inotropic Agents Synthesis : Li et al. (2009) synthesized a series of 1-(benzylamino)-3-(4,5-dihydro[1,2,4]trizaolo[4,3-a]quinolin-7-yloxy)propan-2-ol derivatives and evaluated their positive inotropic activities, indicating potential for cardiac therapeutic applications (Li et al., 2009).

Safety and Hazards

The safety and hazards of “(2S)-1-(benzylamino)-3-chloropropan-2-ol” are not specified in the search results. As with all chemicals, appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

(2S)-1-(benzylamino)-3-chloropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPBVLLNKJHQAO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(benzylamino)-3-chloropropan-2-ol

Synthesis routes and methods

Procedure details

46.25 g of epichlorohydrin, 33.5 g of benzylamine and 250 ml of cyclohexane were stirred together at ambient temperature for 24 hours. The precipitate formed was filtered off and recrystallized from toluene to give N-benzyl-3-amino-1-chloropropan-2-ol (1A), as a crystalline solid, m.p.: 70°-71° C., in 55% yield.
Quantity
46.25 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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